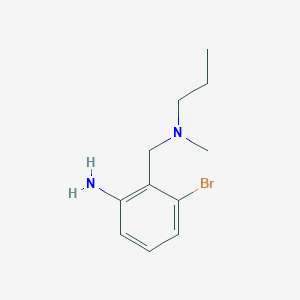

3-Bromo-2-((methyl(propyl)amino)methyl)aniline

Description

Properties

Molecular Formula |

C11H17BrN2 |

|---|---|

Molecular Weight |

257.17 g/mol |

IUPAC Name |

3-bromo-2-[[methyl(propyl)amino]methyl]aniline |

InChI |

InChI=1S/C11H17BrN2/c1-3-7-14(2)8-9-10(12)5-4-6-11(9)13/h4-6H,3,7-8,13H2,1-2H3 |

InChI Key |

KBFYEFDVWHSUKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C)CC1=C(C=CC=C1Br)N |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions and Optimization

| Step | Reagents and Conditions | Notes | Yield (%) (Reported) |

|---|---|---|---|

| Bromination | Bromine or brominating agents, controlled temperature | Regioselective bromination at 3-position | Not always isolated |

| Nitro group reduction | Hydrazine hydrate, methanol, FeCl3 catalyst | Mild reduction, avoids overreduction | Up to 90% |

| Aminomethylation | Methyl(propyl)amine, formaldehyde or equivalent, solvent | Mannich-type reaction or reductive amination | 75-85% |

| Palladium-catalyzed amination (alternative) | Pd catalyst, ligand, base (e.g., NaOtBu), solvent (toluene) | High selectivity, requires inert atmosphere | 70-90% |

The choice of solvents such as methanol or toluene and bases like triethylamine or sodium tert-butoxide affects the reaction kinetics and product purity. Temperature control (often 0–80°C) is critical to minimize side reactions.

Mechanistic Insights

- Bromination : Electrophilic aromatic substitution is facilitated by the activating amino group, directing bromine to the meta position relative to the amino substituent.

- Reduction : The nitro group reduction proceeds via hydrazine-mediated electron transfer, catalyzed by FeCl3, converting the nitro to amine without affecting the bromine substituent.

- Aminomethylation : The amino substituent is introduced via nucleophilic attack on an electrophilic carbon (often a formaldehyde intermediate), forming a stable aminomethyl linkage.

The bromine atom's electron-withdrawing effect enhances the nucleophilicity of the amine and the overall reactivity of the molecule in subsequent coupling reactions.

Applications and Importance of Preparation

The compound serves as a building block in:

- Pharmaceutical synthesis, particularly in kinase inhibitors and receptor modulators.

- Organic synthesis for preparing substituted anilines and heterocyclic compounds.

- Development of novel functional materials requiring brominated aromatic amines.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Reduction of 2-Bromo-6-nitrotoluene | 2-Bromo-6-nitrotoluene | Hydrazine hydrate, FeCl3, methanol | High yield, straightforward | Multi-step, requires careful control |

| Palladium-catalyzed cross-coupling | 3-Bromoaniline derivatives | Pd catalyst, ligands, base | High selectivity, versatile | Expensive catalysts, inert atmosphere needed |

| Direct bromination of methyl-substituted anilines | o-Toluidine derivatives | Bromine, controlled temperature | Simple reagents | Regioselectivity challenges |

Research Findings and Optimization Notes

- Reaction kinetics are sensitive to solvent polarity and temperature, with methanol providing good solubility for reduction steps.

- Use of iron(III) chloride as a catalyst improves reduction efficiency and selectivity.

- Aminomethylation yields depend on the stoichiometry of amine and formaldehyde equivalents; excess amine can suppress side reactions.

- Bromine substitution patterns influence reactivity in subsequent steps; thus, regioselective bromination is critical.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s properties.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium tetrahydridoaluminate or sodium borohydride.

Major Products:

Substitution Products: Various substituted anilines.

Oxidation Products: Quinones or nitroso compounds.

Reduction Products: Amines or hydroxylamines.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Catalysis: Employed in catalytic reactions to form carbon-carbon and carbon-nitrogen bonds.

Biology and Medicine:

Drug Development: Investigated for potential therapeutic properties and as a building block for drug candidates.

Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Industry:

Material Science: Utilized in the development of advanced materials, such as polymers and dyes.

Agriculture: Explored for use in agrochemicals to enhance crop protection and yield

Mechanism of Action

The mechanism of action of 3-Bromo-2-((methyl(propyl)amino)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 3-Bromo-2-((methyl(propyl)amino)methyl)aniline and structurally related bromoaniline derivatives:

Table 1: Comparative Properties of Brominated Aniline Derivatives

Key Comparisons

Substituent Effects on Polarity and Reactivity 3-Bromo-2-((methyl(propyl)amino)methyl)aniline: The tertiary amine group introduces steric bulk and moderate polarity. 3-Bromo-2-methylaniline: Simpler structure with a single methyl group, leading to higher polarity and lower molecular weight. Widely used in synthesizing dibromo derivatives and heterocycles . 3-Bromo-4-methylaniline: Bromine and methyl groups are para to each other, altering electronic effects (e.g., resonance stabilization) compared to ortho-substituted analogs .

Synthetic Utility The target compound’s tertiary amine enables nucleophilic substitution or coordination chemistry, making it valuable for constructing complex ligands or catalysts. In contrast, 3-Bromo-2-methylaniline is more frequently employed in electrophilic aromatic substitution due to its unhindered amino group . Brominated anilines with electron-withdrawing groups (e.g., 3-Bromo-2-(trifluoromethoxy)aniline) exhibit reduced basicity, favoring reactions under acidic conditions .

Solubility and Stability The (methyl(propyl)amino)methyl group in the target compound likely reduces aqueous solubility compared to 3-Bromo-2-methylaniline, which dissolves readily in polar solvents like methanol and isopropanol . Tertiary amines are prone to oxidation, whereas primary amines (e.g., 3-Bromo-2-methylaniline) are more stable but susceptible to diazotization .

Crystallographic and Structural Insights

- Derivatives like N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide form planar structures due to π-conjugation, a feature absent in the target compound’s flexible tertiary amine .

Biological Activity

3-Bromo-2-((methyl(propyl)amino)methyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis of 3-Bromo-2-((methyl(propyl)amino)methyl)aniline

The synthesis of 3-Bromo-2-((methyl(propyl)amino)methyl)aniline typically involves the bromination of 2-(methyl(propyl)amino)methyl aniline. The synthetic pathway can be outlined as follows:

- Starting Material : 2-(methyl(propyl)amino)methyl aniline.

- Bromination Reaction : The compound is treated with bromine or N-bromosuccinimide (NBS) in a suitable solvent to introduce the bromine atom at the 3-position.

- Purification : The product is purified using recrystallization or chromatography methods.

Anticancer Activity

Research indicates that derivatives of aniline compounds, including those similar to 3-Bromo-2-((methyl(propyl)amino)methyl)aniline, exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including K562 leukemia cells and HepG2 liver cancer cells, with IC50 values ranging from 0.5 µM to 17 µM depending on the specific substitution patterns on the aniline ring .

Table 1: Cytotoxicity Data for Aniline Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Bromo-2-((methyl(propyl)amino)methyl)aniline | K562 | TBD |

| Similar Derivative A | HepG2 | 0.5 |

| Similar Derivative B | MCF-7 | 0.63 |

| Similar Derivative C | HCT116 | 9 |

Antimicrobial Activity

The compound's halogenated structure suggests potential antimicrobial activity. Studies have shown that halogenated anilines can disrupt bacterial cell membranes and inhibit growth:

- Mechanism of Action : The presence of bromine enhances lipophilicity, allowing better penetration into bacterial membranes, leading to increased efficacy against drug-resistant strains .

Table 2: Antimicrobial Activity of Halogenated Anilines

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| 3-Bromo-2-((methyl(propyl)amino)methyl)aniline | E. coli | TBD |

| Halogenated Aniline A | S. aureus | 12.5 |

| Halogenated Aniline B | P. aeruginosa | 6.25 |

Case Studies

-

Case Study on Anticancer Efficacy :

A recent study evaluated a series of anilino derivatives for their anticancer properties, highlighting the effectiveness of compounds structurally similar to 3-Bromo-2-((methyl(propyl)amino)methyl)aniline against various cancer cell lines. The study reported promising results with significant inhibition of cell proliferation. -

Case Study on Antimicrobial Resistance :

Another investigation focused on the antimicrobial properties of halogenated compounds, demonstrating that derivatives like 3-Bromo-2-anilines exhibited potent activity against multidrug-resistant strains of bacteria, suggesting their potential as lead compounds in antibiotic development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-2-((methyl(propyl)amino)methyl)aniline in laboratory settings?

- Methodology : The compound can be synthesized via a multi-step approach. First, brominate aniline at the ortho position using bromine in acetic acid (similar to methods for 3-bromo-2-methylaniline in ). Next, introduce the methyl(propyl)amino group via a Mannich reaction: react the brominated aniline with formaldehyde, methylamine, and propylamine under reflux in ethanol. Optimize yields by controlling pH (~4–5) and temperature (60–80°C). Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

- Key Considerations : Monitor reaction progress with TLC (Rf ~0.3 in 7:3 hexane:EtOAc). Intermediate characterization via -NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) ensures regioselectivity .

Q. How can researchers characterize the purity and structural integrity of 3-Bromo-2-((methyl(propyl)amino)methyl)aniline?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: 60% acetonitrile/40% 0.1% trifluoroacetic acid. Purity >95% is achievable (as per HPLC standards in ).

- NMR Spectroscopy : Confirm the tertiary amine structure via -NMR (δ 2.2–2.8 ppm for N-CH and N-CH-propyl) and -NMR (δ 40–50 ppm for methyl/propyl carbons).

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 287 (calculated molecular weight: 286.8 g/mol) .

Q. What are the key stability considerations for handling and storing this compound?

- Storage : Store at 0–6°C in amber vials under nitrogen to prevent oxidation of the tertiary amine group (similar to 3-bromo-2-methylaniline in ).

- Stability Tests : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products may include oxidized amines or bromine displacement byproducts .

Advanced Research Questions

Q. What mechanistic insights exist for nucleophilic substitution reactions involving the tertiary amine group in this compound?

- Reactivity : The tertiary amine’s steric hindrance reduces nucleophilicity compared to primary/secondary amines. However, under acidic conditions (HCl/EtOH), the amine can act as a leaving group in SN2 reactions (e.g., displacement by thiols or alkoxides). Kinetic studies using -NMR or IR spectroscopy can track reaction progress (e.g., loss of N-CH signals) .

- Case Study : In brominated anilines, bromine at the ortho position directs electrophilic substitution to the para position (). For this compound, bromine may similarly influence regioselectivity in further functionalization .

Q. How can computational methods predict the reactivity or interaction profiles of this compound with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The bromine and tertiary amine groups may engage in hydrophobic or hydrogen-bonding interactions.

- DFT Calculations : Calculate HOMO-LUMO gaps to assess electrophilicity. The electron-withdrawing bromine likely lowers HOMO energy, reducing susceptibility to oxidation .

- Validation : Compare computational results with experimental data (e.g., IC values from kinase inhibition assays) .

Q. What strategies mitigate competing side reactions during functionalization of the aniline ring?

- Protection/Deprotection : Protect the amine with acetyl chloride before bromination or nitration. Deprotect with HCl/EtOH post-reaction (as in ).

- Directed Metalation : Use n-BuLi to deprotonate the ortho position selectively, enabling directed halogenation or coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .

- Side Reaction Analysis : Monitor for diarylation byproducts via GC-MS and optimize catalyst loading (e.g., Pd(PPh) at 2 mol%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.